molecular formula C14H24OSi B14177507 [3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-yl](trimethyl)silane CAS No. 917833-50-2

[3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-yl](trimethyl)silane

Cat. No.: B14177507
CAS No.: 917833-50-2
M. Wt: 236.42 g/mol
InChI Key: XLTCKZCBZYYOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane is a chemical compound known for its unique structure and properties. This compound features a combination of methoxy, prop-2-en-1-yl, hept-6-en-1-yn-1-yl, and trimethylsilane groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane typically involves multiple steps, starting with the preparation of the core hept-6-en-1-yn-1-yl structure. This can be achieved through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling methods. The methoxy and prop-2-en-1-yl groups are then introduced through substitution reactions, followed by the addition of the trimethylsilane group under specific conditions to ensure the stability of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into alkanes or alkenes.

    Substitution: The methoxy and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology

The compound’s reactivity and functional groups make it a valuable tool in biological studies, particularly in the development of probes and sensors for detecting specific biomolecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The ability to modify its structure allows for the design of targeted drugs with improved efficacy and reduced side effects.

Industry

Industrially, 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane is used in the production of specialty chemicals, coatings, and polymers. Its versatility and stability make it an essential component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane
  • 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane
  • 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane

Uniqueness

The uniqueness of 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane lies in its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications, from chemical synthesis to industrial production.

Properties

CAS No.

917833-50-2

Molecular Formula

C14H24OSi

Molecular Weight

236.42 g/mol

IUPAC Name

(3-methoxy-3-prop-2-enylhept-6-en-1-ynyl)-trimethylsilane

InChI

InChI=1S/C14H24OSi/c1-7-9-11-14(15-3,10-8-2)12-13-16(4,5)6/h7-8H,1-2,9-11H2,3-6H3

InChI Key

XLTCKZCBZYYOKK-UHFFFAOYSA-N

Canonical SMILES

COC(CCC=C)(CC=C)C#C[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.